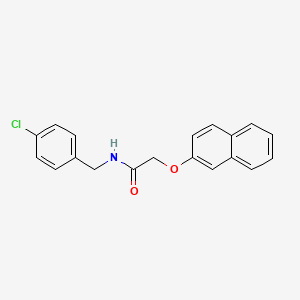![molecular formula C14H11ClN4O2S B5886113 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as CPMT, is a chemical compound that belongs to the class of tetrazoles. CPMT is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. CPMT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole may exert its biological activities by inhibiting specific enzymes or proteins. For example, 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to exhibit various biochemical and physiological effects. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to reduce inflammation, modulate the immune response, and exhibit antibacterial and antifungal activities. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several advantages for lab experiments. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is relatively easy to synthesize and is readily available. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is also highly soluble in polar solvents, which makes it easy to work with in the lab. However, there are also some limitations to working with 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a highly reactive compound and can be hazardous if not handled properly. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One potential area of research is the development of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole and its potential applications in drug development.
Synthesemethoden
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized via a multistep reaction. The first step involves the reaction of 4-chlorobenzyl chloride and sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. The second step involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole with phenylsulfonylmethyl chloride to form 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. The synthesis of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a relatively straightforward process and can be completed in a few steps.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug development. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been investigated for its potential to modulate the immune response and inflammation. 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential.
Eigenschaften
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQMWSFJZDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)

